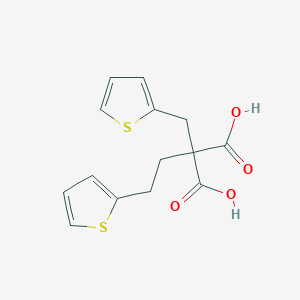![molecular formula C15H12ClFO2 B14178840 [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol CAS No. 855251-08-0](/img/structure/B14178840.png)
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves the reaction of 2-chlorobenzaldehyde and 4-fluorobenzaldehyde with an appropriate epoxidizing agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct stereoisomer is produced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain the quality and yield of the product . The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as diols, ketones, and substituted epoxides .
Wissenschaftliche Forschungsanwendungen
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Medicine: Explored for potential therapeutic applications, particularly in antifungal treatments.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections.
Wirkmechanismus
The mechanism of action of [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves the inhibition of ergosterol biosynthesis in fungi. This compound targets the enzyme lanosterol 14α-demethylase, disrupting the production of ergosterol, an essential component of fungal cell membranes . This disruption leads to impaired cell membrane integrity and ultimately the death of the fungal cells.
Vergleich Mit ähnlichen Verbindungen
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is unique due to its specific stereochemistry and potent antifungal activity. Similar compounds include:
(2R,3S)-epoxiconazole: An enantiomer with similar chemical properties but different biological activity.
Itraconazole: A structurally related compound with broader antifungal activity.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
855251-08-0 |
|---|---|
Molekularformel |
C15H12ClFO2 |
Molekulargewicht |
278.70 g/mol |
IUPAC-Name |
[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15-/m1/s1 |
InChI-Schlüssel |
UIDGXRLUAXSGDA-HUUCEWRRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CO)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


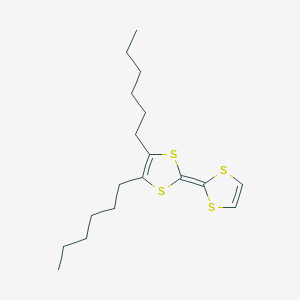



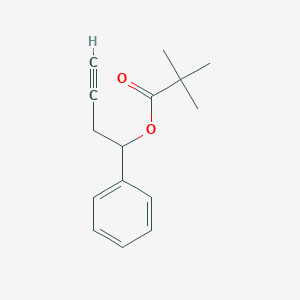
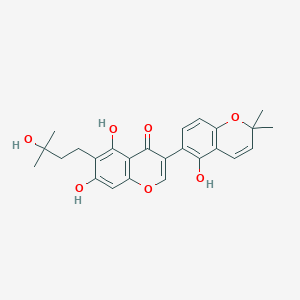
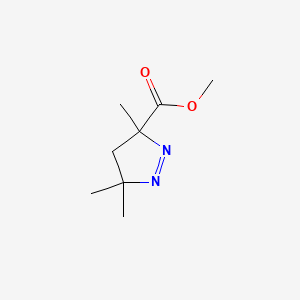
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
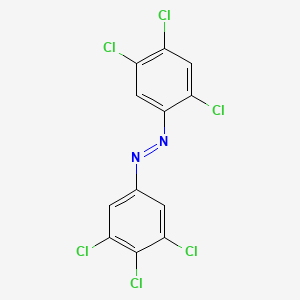
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime (9CI)](/img/structure/B14178820.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)
